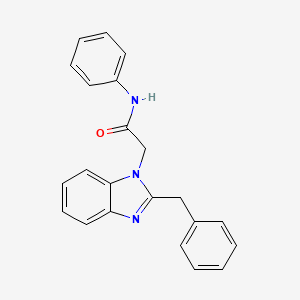

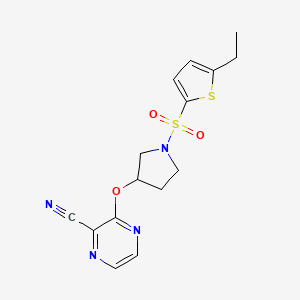

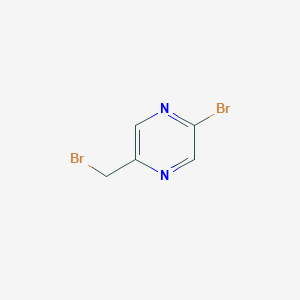

![molecular formula C6H3Br2N3 B2526333 2,6-Dibromoimidazo[1,2-a]pyrimidine CAS No. 1780594-92-4](/img/structure/B2526333.png)

2,6-Dibromoimidazo[1,2-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromoimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C6H3Br2N3 and its molecular weight is 276.919. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Research demonstrates the utility of 2,6-Dibromoimidazo[1,2-a]pyrimidine in the synthesis of imidazo[1,2-a]pyrimidine derivatives through reactions with 2-aminopyrimidines and methyl aryl ketones. This methodology leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, showcasing the compound's role in generating structurally diverse heterocycles with potential for further chemical transformations and evaluations for biological activities (Kochergin et al., 2000).

Novel Binding Motifs for G-quadruplex DNA

A bis-guanylhydrazone derivative of diimidazo[1,2-a:1,2-c]pyrimidine has been identified as a potent stabilizer of quadruplex DNAs. This compound, deriving from the imidazo[1,2-a]pyrimidine scaffold, does not significantly interact with duplex DNA, indicating a selective binding capability that could be explored for therapeutic applications targeting G-quadruplex structures within genomic DNA (Sparapani et al., 2010).

Development of Ruthenium 'Pincer' Complexes

This compound has been utilized in the synthesis of 2,6-bis(arylimidazol-2-ylidene)pyridine, which subsequently facilitated the preparation of ruthenium 'pincer' complexes. These complexes demonstrate catalytic activity in transfer hydrogenation of carbonyl compounds, highlighting the compound's potential in catalysis and material science applications (Danopoulos et al., 2002).

Aqueous Media Synthesis of 2-Arylimidazo[1,2-a]pyridines

An environmentally sustainable approach leveraging this compound has been reported for the synthesis of 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media. This methodology employs iodine as a catalyst and highlights the compound's adaptability in "green" chemical processes for the generation of heterocyclic compounds (Bhutia et al., 2020).

Direcciones Futuras

Future research directions could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Some imidazo[1,2-a]pyridine derivatives have shown potential as covalent anticancer agents . For example, compound I-11 was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Análisis Bioquímico

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, a class of compounds related to 2,6-Dibromoimidazo[1,2-a]pyrimidine, target essential, conserved cellular processes .

Cellular Effects

Related compounds such as imidazo[1,2-a]pyridines have been shown to have significant effects on cellular processes .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Metabolic Pathways

It is known that pyrimidine metabolism is essential for cell growth and proliferation .

Propiedades

IUPAC Name |

2,6-dibromoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-1-9-6-10-5(8)3-11(6)2-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXLTNAWFLQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC(=CN21)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780594-92-4 |

Source

|

| Record name | 2,6-dibromoimidazo[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

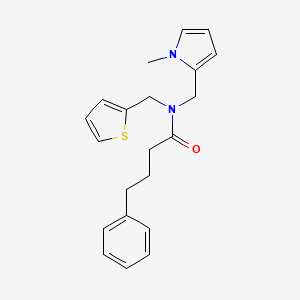

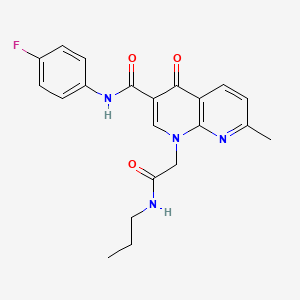

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2526255.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2526257.png)

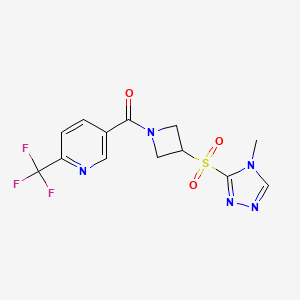

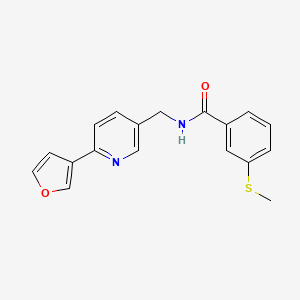

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2526258.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2526261.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2526269.png)

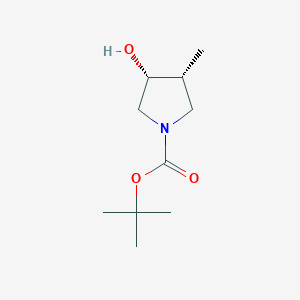

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)